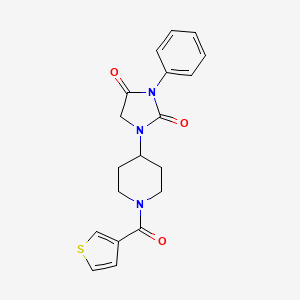

3-Phenyl-1-(1-(thiophene-3-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-phenyl-1-[1-(thiophene-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3S/c23-17-12-21(19(25)22(17)16-4-2-1-3-5-16)15-6-9-20(10-7-15)18(24)14-8-11-26-13-14/h1-5,8,11,13,15H,6-7,9-10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLTGQTLQRZTDKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1-(1-(thiophene-3-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine derivative, followed by the introduction of the thiophene-3-carbonyl group. The final step involves the formation of the imidazolidine-2,4-dione ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1-(1-(thiophene-3-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

3-Phenyl-1-(1-(thiophene-3-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione has several scientific research applications:

Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

Industry: Utilized in the development of advanced materials with unique properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-Phenyl-1-(1-(thiophene-3-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological and Physicochemical Properties

Key Differences and Implications

- Phenyl Substitution : The 3-phenyl group on the hydantoin core enhances π-π stacking interactions with hydrophobic protein pockets, explaining its superior kinase inhibition over unsubstituted analogues.

- Synthetic Complexity : Lower yields (45–55%) vs. thiophene-2 analogues (60–70%) reflect challenges in coupling the thiophene-3-carbonyl-piperidine unit to the hydantoin ring.

Research Findings and Limitations

- Gaps in Data: No in vivo pharmacokinetic data (e.g., half-life, bioavailability) are available for the target compound, unlike its thiophene-2 counterparts, which show moderate oral absorption in rodent models .

Biological Activity

3-Phenyl-1-(1-(thiophene-3-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C20H22N4O2S |

| Molecular Weight | 378.48 g/mol |

| CAS Number | 16766-64-6 |

Research indicates that derivatives of imidazolidine-2,4-dione exhibit significant biological activity as selective inhibitors of protein tyrosine phosphatases (PTPs), particularly PTP1B. The mechanism involves binding to the active site of these enzymes, thus inhibiting their function and modulating various signaling pathways associated with insulin sensitivity and glucose metabolism .

Antidiabetic Effects

Studies have shown that imidazolidine derivatives can enhance insulin action by modulating gene expression related to insulin signaling pathways. For example:

- Gene Regulation : Compounds have been reported to upregulate genes such as IRS1, PI3K, and PPAR-α, which are crucial for insulin signaling .

- In Vivo Studies : In diabetic rodent models, these compounds improved glucose tolerance and restored normal serum lipid profiles .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Research indicates that it may exert antiproliferative effects on various cancer cell lines:

- Cell Proliferation Inhibition : In vitro studies demonstrated that certain derivatives could inhibit cell growth by inducing cell cycle arrest and apoptosis in cancer cells .

- Molecular Docking Studies : Computational studies have identified potential interactions with targets involved in cancer progression, suggesting a mechanism for its anticancer effects.

Case Studies

-

Case Study on Insulin Sensitivity :

- A study involving C57BL/KsJ-db/db mice demonstrated that treatment with imidazolidine derivatives resulted in improved insulin sensitivity and reduced hyperglycemia.

- The administration of these compounds led to a significant reduction in fasting blood glucose levels compared to control groups.

-

Anticancer Activity :

- In a study on breast cancer cell lines, the compound showed a dose-dependent decrease in cell viability with an IC50 value indicative of significant potency.

- The mechanism was linked to the induction of apoptosis through caspase activation pathways.

Tables of Biological Activity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.